4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazole derivatives have been extensively studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents .
Preparation Methods
The synthesis of 4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzoic acid with 4-ethoxy-1,3-benzothiazol-2-amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF) . The reaction is typically carried out under mild conditions to obtain the desired product in high yield.
Chemical Reactions Analysis
4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial DNA replication and cell wall synthesis . The compound’s ability to bind to these targets disrupts their normal function, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide: This compound has similar structural features but differs in its substitution pattern, which can affect its biological activity.
4-chloro-N-(2-chloroethyl)benzamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-2-21-12-4-3-5-13-14(12)18-16(22-13)19-15(20)10-6-8-11(17)9-7-10/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZYJUUETLFMOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.